4-Isopropylpyridin-2-amine
Overview
Description
Scientific Research Applications
Efficient Amination of Pyridines and Quinolines
A key application of 4-isopropylpyridin-2-amine is in the efficient 2-amination of pyridines and quinolines. Pyridine N-oxides are converted to 2-aminopyridines, including this compound, using a one-pot method that achieves high yields and excellent selectivity. This process is significant due to its compatibility with various functional groups and its generality for amination of 2-unsubstituted pyridines (Yin et al., 2007).
Synthesis of Macrocyclic Systems
This compound is used as a building block in the synthesis of macrocyclic systems. These systems, characterized by X-ray crystallography, have potential for complexation of both cations and anions, depending on their structure. This application is noteworthy for its versatility in creating various macrocyclic structures with potential in catalysis and material science (Chambers et al., 2003).
Polymer Synthesis Catalyst
The compound is employed as a ligand in catalyst systems for polymerizing 2,6-dimethylphenol. Its efficiency in this role is highlighted by its fast reaction rates and minimal by-product formation. The basicity of 4-aminopyridine and reduced steric hindrance in the catalyst system are key factors contributing to its efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim et al., 2018).
Micronization in Supercritical Carbon Dioxide
This compound demonstrates solubility in supercritical carbon dioxide. This property is leveraged for its micronization, a process that significantly reduces the particle size of the compound. The micronized form shows enhanced dissolution rates, which is beneficial for pharmaceutical applications, particularly in improving drug bioavailability (Chen et al., 2017).
Formation of Robust Metal Complexes
The compound is involved in reactions leading to the formation of metal complexes, such as gold(III) amido complexes. These complexes are notable for their stability and potential applications in organometallic chemistry and catalysis (Schouteeten et al., 2006).
Mechanism of Action
Target of Action
4-Isopropylpyridin-2-amine is a type of aromatic amine . Aromatic amines are known to have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of aromatic amines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
They work by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in the reduction of inflammation, thereby exhibiting anti-inflammatory effects.
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that it likely affects the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound generally involves studying its absorption into the body, its distribution within the body, its metabolism into different forms, and its excretion from the body .
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, it can reduce inflammation and thereby alleviate symptoms associated with inflammatory conditions.
Action Environment
The action environment of this compound is likely to be within the body, where it interacts with its targets to exert its effects. Environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability . .
Properties
IUPAC Name |
4-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZXIZXIMJXQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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